molecular formula C6H7NO3S B7456293 2-Ethoxy-1,3-thiazole-5-carboxylic acid

2-Ethoxy-1,3-thiazole-5-carboxylic acid

Cat. No.: B7456293
M. Wt: 173.19 g/mol
InChI Key: ZJLAWEAAGUJPDS-UHFFFAOYSA-N
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Description

2-Ethoxy-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-1,3-thiazole-5-carboxylic acid typically involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-amino-1,3-thiazole-5-carboxylate. This intermediate is then hydrolyzed under acidic conditions to yield the desired carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-Ethoxy-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-ethoxy-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

  • 2-Methyl-1,3-thiazole-5-carboxylic acid
  • 2-Amino-1,3-thiazole-5-carboxylic acid
  • 2-(4-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid

Uniqueness: 2-Ethoxy-1,3-thiazole-5-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and modify its biological activity compared to similar compounds.

Properties

IUPAC Name

2-ethoxy-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-2-10-6-7-3-4(11-6)5(8)9/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLAWEAAGUJPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937656-24-1
Record name 2-ethoxy-1,3-thiazole-5-carboxylic acid
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